

Technical Guide: Spectroscopic and Synthetic Profile of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

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Compound of Interest

Compound Name: 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Cat. No.: B1322760

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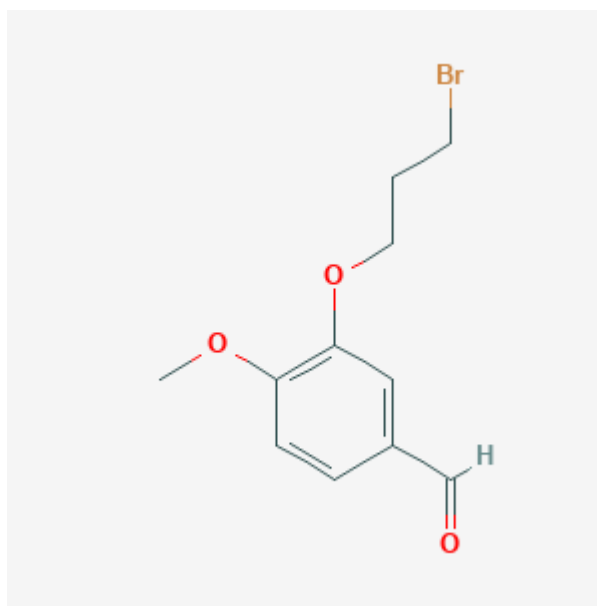
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for **3-(3-Bromopropoxy)-4-methoxybenzaldehyde**. The information presented herein is intended to support research and development activities where this compound may be utilized as a chemical intermediate or building block.

Chemical Identity

Property	Value
Chemical Name	3-(3-Bromopropoxy)-4-methoxybenzaldehyde
CAS Number	148433-01-6
Molecular Formula	C ₁₁ H ₁₃ BrO ₃
Molecular Weight	273.12 g/mol

Structure

[\[1\]](#)

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-(3-Bromopropoxy)-4-methoxybenzaldehyde**. These predictions are based on the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
9.86	s	1H	-CHO
7.45	dd, J=8.2, 1.9 Hz	1H	Ar-H
7.42	d, J=1.9 Hz	1H	Ar-H
6.98	d, J=8.2 Hz	1H	Ar-H
4.25	t, J=5.8 Hz	2H	-O-CH ₂ -
3.94	s	3H	-OCH ₃
3.65	t, J=6.4 Hz	2H	-CH ₂ -Br
2.38	quintet, J=6.1 Hz	2H	-CH ₂ -CH ₂ -CH ₂ -

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
190.9	-CHO
154.5	Ar-C-OCH ₃
149.0	Ar-C-O-
130.3	Ar-C
126.9	Ar-CH
111.8	Ar-CH
111.2	Ar-CH
68.1	-O-CH ₂ -
56.1	-OCH ₃
32.0	-CH ₂ -CH ₂ -CH ₂ -
29.8	-CH ₂ -Br

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2925-2850	Medium	C-H stretch (aliphatic)
2830, 2730	Medium	C-H stretch (aldehyde)
1685	Strong	C=O stretch (aldehyde)
1590, 1510	Strong	C=C stretch (aromatic)
1270	Strong	C-O stretch (aryl ether)
1140	Strong	C-O stretch (alkyl ether)
650	Medium	C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
274	95	[M+2] ⁺ (with ⁸¹ Br)
272	100	[M] ⁺ (with ⁷⁹ Br)
151	80	[M - C ₃ H ₆ Br] ⁺
123	40	[M - C ₃ H ₆ Br - CO] ⁺

Experimental Protocol: Synthesis of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

This protocol details the synthesis of **3-(3-Bromopropoxy)-4-methoxybenzaldehyde** from 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and 1,3-dibromopropane.

Materials:

- 3-Hydroxy-4-methoxybenzaldehyde (isovanillin)
- 1,3-Dibromopropane

- Potassium carbonate (K_2CO_3), anhydrous
- Acetone, anhydrous
- Dichloromethane (DCM)
- Brine (saturated aqueous NaCl solution)
- Magnesium sulfate ($MgSO_4$), anhydrous
- Ethyl acetate
- Hexanes

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Glassware for extraction and filtration
- Column chromatography setup

Procedure:

- Reaction Setup: To a dry round-bottom flask, add 3-hydroxy-4-methoxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone.
- Addition of Reagent: While stirring the mixture, add 1,3-dibromopropane (1.5 eq.) dropwise at room temperature.

- Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetone.
- Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford **3-(3-Bromopropoxy)-4-methoxybenzaldehyde** as a pure compound.

Synthesis Workflow



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Caption: Synthetic workflow for **3-(3-Bromopropoxy)-4-methoxybenzaldehyde**.

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References

- 1. 3-(3-Bromopropoxy)-4-methoxybenzaldehyde | C₁₁H₁₃BrO₃ | CID 22924627 - PubChem [pubchem.ncbi.nlm.nih.gov]
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